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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of lactose and the

core methodologies for its extraction and purification. The content is tailored for researchers,

scientists, and professionals in drug development who utilize lactose as an excipient or require

a thorough understanding of its provenance and production. This document details the primary

natural sources of lactose, presents comparative quantitative data, and outlines the key

experimental and industrial protocols for its extraction, with a focus on the prevalent methods

employed in the dairy industry.

Natural Sources of Lactose
Lactose, a disaccharide composed of galactose and glucose, is the principal carbohydrate

found in the milk of most mammals.[1][2] Its concentration varies significantly across species,

influenced by factors such as genetics, diet, and lactation stage.[2] While milk is the primary

source, whey, a byproduct of cheese and casein production, is the main raw material for

commercial lactose manufacturing.[3][4] Whey contains a significant portion of the milk's

original lactose content, making its recovery economically and environmentally advantageous.

[3][4]
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The lactose concentration in the milk of different mammals is a critical factor in its suitability as

a source for extraction. The following table summarizes the typical lactose content across a

range of species.

Mammalian Species Average Lactose Content ( g/100g )

Human 7.0

Cow (Bos taurus) 4.8[5]

Goat (Capra aegagrus hircus) 4.4[5]

Sheep (Ovis aries) 4.7[5]

Buffalo 4.8 - 5.2

Camel 4.2 - 5.0[2]

Horse (Equus caballus) 6.9[6]

Zebra ~7.0[1]

Rhesus Macaque 8.0[1]

Moose (Alces alces) 3.0[6]

Note: Values can vary based on breed, diet, and stage of lactation.

Extraction of Lactose from Whey
The industrial extraction of lactose is a multi-step process primarily utilizing whey from cheese

or casein production.[3][7] The general procedure involves the separation of whey proteins,

concentration of the lactose-rich permeate, crystallization, and subsequent purification and

drying of the lactose crystals.[4][7]

The following diagram illustrates the typical stages involved in the commercial production of

lactose from whey.
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Caption: General workflow for industrial lactose extraction from whey.
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The following sections provide detailed methodologies for the key stages of lactose extraction.

2.2.1. Pre-treatment: Protein Removal via Membrane Filtration

Membrane filtration is a crucial first step to separate whey proteins from lactose and other

smaller molecules.[8] Ultrafiltration (UF) is commonly employed for this purpose.[8][9]

Objective: To separate whey proteins, creating a protein-rich retentate (Whey Protein

Concentrate) and a lactose-rich permeate.

Apparatus: Ultrafiltration system equipped with membranes having a molecular weight cut-off

(MWCO) of 10-50 kDa.[9]

Methodology:

Whey, obtained from cheese production, is first clarified and pasteurized.[10]

The pre-treated whey is fed into the ultrafiltration system.

The system operates under pressure, forcing water, lactose, minerals, and other low

molecular weight components through the semi-permeable membrane to become the

permeate.[8][9]

Whey proteins are retained by the membrane, forming the retentate, which is concentrated

to produce Whey Protein Concentrate (WPC).[9][11]

The lactose-rich permeate is collected for the subsequent concentration step.[12]

2.2.2. Concentration of Lactose-Rich Permeate

The permeate from ultrafiltration is concentrated to create a supersaturated lactose solution,

which is essential for crystallization.[4] This is typically achieved through evaporation or

nanofiltration.

Objective: To increase the lactose concentration of the whey permeate to a level that

facilitates crystallization (typically 60-65% total solids).[13]

Apparatus: Multi-stage falling-film evaporator or a Nanofiltration (NF) system.[10][14]
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Methodology (Evaporation):

The permeate is fed into a multi-stage evaporator.[10]

A vacuum is applied to lower the boiling point of the water, reducing the thermal stress on

the lactose.

The permeate passes through a series of stages, with the temperature decreasing at each

stage, to efficiently remove water.[10]

The process continues until the desired concentration of lactose is achieved.[13]

Methodology (Nanofiltration):

Nanofiltration (NF) can be used as an alternative or supplementary method for

concentration.[14][15]

NF membranes retain lactose while allowing some monovalent ions and water to pass

through, thus concentrating the lactose and partially demineralizing the solution.[8][14]

2.2.3. Crystallization

Crystallization is the core step in lactose extraction, where dissolved lactose is converted into

solid crystals.[7] This process is carefully controlled to ensure the desired crystal size and

purity.

Objective: To induce the formation of α-lactose monohydrate crystals from the

supersaturated solution.[4][16]

Apparatus: Jacketed crystallization tanks with scraping agitators.[10]

Methodology:

The hot, concentrated lactose syrup (around 58% dry content) is pumped into

crystallization tanks.[10]

The solution is subjected to a controlled cooling profile. A typical process involves cooling

the concentrate from an initial high temperature down to approximately 15°C over several
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hours (e.g., at a rate of about 2°C per hour).[10][16]

Continuous agitation is maintained to promote uniform crystal growth and prevent the

formation of large agglomerates.[10]

The presence of impurities, such as whey proteins and minerals, can act as nuclei for

heterogeneous nucleation, which can influence the crystallization rate.[16]

The process results in a slurry containing lactose crystals suspended in the remaining

solution (mother liquor).[10]

2.2.4. Separation, Washing, and Drying

The crystallized lactose is separated from the mother liquor, washed to remove impurities, and

then dried to produce the final product.

Objective: To separate, purify, and dry the lactose crystals.

Apparatus: Decanter centrifuges, washing system, and a fluid bed dryer.[7]

Methodology:

The lactose slurry is pumped into a decanter centrifuge to separate the lactose crystals

from the mother liquor.[7][10]

A multi-stage washing process is then employed.[7]

The first wash helps to loosen the crystals from the parent solution.[7]

In the second wash, cold water is used to remove impurities like residual proteins, lactic

acid, and minerals.[7]

A third wash can be performed to ensure a high-purity end product.[7]

The washed lactose crystals, which can have a dry solid content of up to 90%, are then

fed into a dryer.[7]

The purified lactose is dried to a fine powder.[17]
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Advanced and Alternative Extraction Methods
While crystallization is the standard industrial method, other techniques can be employed for

lactose separation and purification, particularly for specialized applications.

Chromatography can be used to separate lactose from other components in milk or whey with

high specificity.[18]

Principle: This method utilizes a cation exchange resin to separate molecules based on their

interactions with the stationary phase.[18]

Methodology:

Milk or whey is passed through a column containing a cation exchange resin that has

been balanced to match the cationic composition of the milk.[18]

The separation is typically carried out at an elevated temperature (50°C to 80°C) to control

microbial growth.[18]

The column is then eluted with water to recover distinct fractions.[18]

This process can yield a pure lactose fraction, while salts remain in the protein fraction.

[18]

Simulated moving bed (SMB) chromatography is a continuous chromatographic technique

that has been successfully used to separate lactose from human milk oligosaccharides

(HMOS).[19]

For the production of lactose-free products, enzymatic hydrolysis is the most common and

sustainable method.[20]

Principle: The enzyme β-galactosidase is used to break down lactose into its constituent

monosaccharides, glucose and galactose.[20][21]

Methodology:

A solution containing β-galactosidase is added to milk or whey.[20]
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The hydrolysis is carried out under controlled conditions of temperature and pH, which

depend on the source of the enzyme (e.g., Aspergillus oryzae or Kluyveromyces lactis).

[22]

The process can be performed in a batch reactor or using immobilized enzymes in a

packed-bed reactor, which allows for enzyme reuse.[20]

This method does not extract lactose but rather converts it, eliminating the need for

physical separation for applications requiring lactose-free ingredients.[20]

The integration of different membrane filtration techniques allows for the efficient separation

and concentration of both whey proteins and lactose.
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Caption: Integrated membrane filtration for whey component separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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